molecular formula C11H7F3N2O2S B1667029 Amflutizole CAS No. 82114-19-0

Amflutizole

Cat. No.: B1667029
CAS No.: 82114-19-0
M. Wt: 288.25 g/mol
InChI Key: KVMCEGAWQYTFKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amflutizole involves several key steps:

    Formation of the Isothiazole Ring: The initial step involves the formation of the isothiazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and a nitrogen source under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the phenyl ring.

    Amination and Carboxylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Amflutizole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amflutizole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMCEGAWQYTFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868642
Record name Amflutizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82114-19-0
Record name Amflutizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82114-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amflutizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amflutizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMFLUTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?

A: this compound exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.

Q2: Has this compound proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?

A: Despite its significant antihyperuricemic effects, studies indicate that the doses of this compound used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.

Q3: Beyond its antihyperuricemic effects, what other biological activities has this compound demonstrated?

A: this compound has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.

Q4: Are there any structural analogues of this compound that have been investigated?

A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of this compound, has been studied for its polymorphic properties []. Understanding the structural characteristics of this compound and its analogues can provide valuable insights into their physicochemical properties and potential applications.

Q5: How does this compound interact with the enzyme xanthine oxidase?

A: this compound acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, this compound does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of this compound's interactions with xanthine oxidase.

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